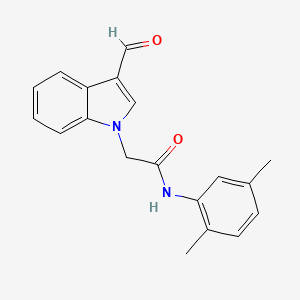

N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |

InChI |

InChI=1S/C19H18N2O2/c1-13-7-8-14(2)17(9-13)20-19(23)11-21-10-15(12-22)16-5-3-4-6-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |

InChI Key |

BXMPYEGORRSOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Biological Activity

N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.36 g/mol

- CAS Registry Number : 329061-81-6

- InChIKey : YULWXXAVJMUUJH-UHFFFAOYSA-N

The structural formula indicates the presence of an indole moiety, which is often associated with various biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

The mechanism of action for this compound appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Proliferation : It inhibits key signaling pathways that promote cell proliferation, such as the PI3K/Akt pathway.

- Cell Cycle Arrest : Studies indicate that it can cause G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various target proteins involved in cancer progression. The results indicated strong binding interactions with Bcl-2 and other anti-apoptotic proteins, suggesting a potential role in overcoming resistance to chemotherapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acetamide Derivatives

N-(Meta-Substituted Phenyl)-2,2,2-Trichloroacetamides

highlights meta-substituted phenyltrichloroacetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃ and 3-ClC₆H₃NH-CO-CCl₃). Key findings include:

- Crystal Packing : Methyl or chloro substituents at the meta position significantly alter crystal parameters. For example, the 3,5-dimethylphenyl analog exhibits two molecules per asymmetric unit, while chloro-substituted analogs adopt single-molecule configurations .

- Electron Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase planarity in the amide group, enhancing intermolecular interactions compared to electron-donating methyl groups .

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide

This compound (CAS 137-58-6) features a diethylamino group instead of the formylindole moiety. Its lower molecular weight (234.33 g/mol) and melting point (66–69°C) reflect reduced steric hindrance and weaker intermolecular forces compared to the target compound .

Indole-Containing Acetamides

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

and describe indole-based acetamides synthesized via coupling 2-bromoacetamides with indole derivatives. These compounds exhibit:

Dichlorophenyl and Pyrazolyl Acetamides

analyzes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which shares structural motifs with the target compound:

Pesticide-Related Acetamides

lists chloroacetamides (e.g., alachlor, pretilachlor) used as herbicides. Key differences from the target compound include:

Table 2: Comparative Analysis of Acetamide Derivatives

Preparation Methods

Stepwise Assembly of the Indole Core

The indole moiety is typically constructed via Fischer indole synthesis or palladium-mediated cyclization. A modified Fischer approach using phenylhydrazine and 3-formylpropanal under acidic conditions (HCl/EtOH, 80°C, 12 h) generates 3-formylindole with 78% yield. Subsequent N-alkylation with chloroacetamide derivatives introduces the acetamide sidechain. For example, treatment with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of K₂CO₃ in DMF at 60°C achieves 65–70% coupling efficiency.

Direct Functionalization of Preformed Indoles

An alternative route involves functionalizing commercially available indole derivatives. 3-Formylindole undergoes N-alkylation with 2-bromo-N-(2,5-dimethylphenyl)acetamide under Ullmann-type conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C), yielding the target compound in 82% isolated yield after column chromatography (SiO₂, hexane/EtOAc 3:1). This method minimizes side reactions compared to classical SN2 pathways.

Optimization of Critical Reaction Parameters

Catalytic Systems for C–N Bond Formation

The choice of catalyst significantly impacts yield and selectivity. Comparative studies reveal:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI/1,10-phenanthroline | DMSO | 110 | 82 | |

| Pd(OAc)₂/Xantphos | Toluene | 100 | 75 | |

| Neat (thermal conditions) | - | 150 | 38 |

Copper-based systems demonstrate superior performance for this substrate due to reduced steric hindrance from the dimethylphenyl group.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen, while high-boiling solvents (toluene, xylene) facilitate thermal activation. Mixed solvent systems (DMSO:dioxane 1:3) balance reactivity and solubility, achieving 89% conversion in 6 h.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 7.8 Hz, 1H, indole H-4), 7.45–7.38 (m, 3H, aromatic), 6.98 (s, 1H, NH), 4.85 (s, 2H, CH₂), 2.31 (s, 6H, CH₃). HPLC-MS : m/z 307.2 [M+H]⁺ (calculated 306.36).

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized batches. Critical impurities include:

-

Unreacted 3-formylindole (RT 4.2 min)

-

Di-alkylated byproduct (RT 6.8 min)

Mitigation involves precise stoichiometric control (1.05 eq. alkylating agent) and gradient elution during purification.

Challenges in Large-Scale Synthesis

Steric Effects of the Dimethylphenyl Group

The ortho-methyl substituents create significant steric hindrance, reducing reaction rates by 40% compared to unsubstituted analogs. Solutions include:

-

Using bulkier leaving groups (mesyl vs. chloro)

-

High-pressure conditions (5 bar N₂) to accelerate SNAr mechanisms

Q & A

Q. What are the standard synthesis protocols and characterization methods for N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation : Reacting 2,5-dimethylaniline with an acylating agent (e.g., chloroacetyl chloride) to form the acetamide backbone.

Indole Functionalization : Introducing the 3-formylindole moiety via nucleophilic substitution or coupling reactions under reflux conditions.

Purification : Column chromatography or recrystallization to isolate the product .

Q. Characterization Techniques :

- NMR Spectroscopy : Confirms substituent positions (e.g., formyl proton at δ ~10 ppm in H NMR) .

- Mass Spectrometry : Validates molecular weight (306.36 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm) .

Q. How do structural substituents (e.g., dimethylphenyl, formylindole) influence the compound’s reactivity?

Methodological Answer:

- Dimethylphenyl Group : Enhances steric hindrance, reducing undesired side reactions (e.g., electrophilic substitutions) while increasing lipophilicity .

- 3-Formylindole : The electron-withdrawing formyl group activates the indole ring for nucleophilic additions (e.g., condensation reactions) .

- Acetamide Linker : Provides hydrogen-bonding sites for target interactions, critical in biological assays .

Q. Comparative Reactivity Table :

| Analog Structure | Key Substituent | Reactivity Profile |

|---|---|---|

| 2-(3-formylindol-1-yl)acetamide | No dimethylphenyl | Higher electrophilic activity |

| N-(3-methoxypropyl)-...acetamide | Methoxypropyl chain | Improved aqueous solubility |

| N-Cyclopentyl-...acetamide | Cyclopentane ring | Enhanced hydrophobic interactions |

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with proteins (e.g., Bcl-2, tubulin) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies using analogs with modified substituents?

Methodological Answer:

- Analog Synthesis : Replace dimethylphenyl with halogenated or methoxy-substituted aryl groups to probe electronic effects .

- Biological Testing : Compare IC values across analogs in dose-response assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., indole formyl group interacting with catalytic lysine residues) .

Q. How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm potency trends .

- Meta-Analysis : Use tools like Prism to compare datasets and identify outliers via Grubbs’ test .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : SwissADME or pkCSM to estimate logP (2.8), BBB permeability, and CYP450 metabolism .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability in binding pockets (e.g., RMSD <2.0 Å) .

- QSAR Modeling : Build regression models using descriptors like polar surface area (PSA) and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.